6-Methylidene-5-oxaspiro[2.4]heptan-4-one
Description
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-methylidene-5-oxaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-4-7(2-3-7)6(8)9-5/h1-4H2 |
InChI Key |
PGBWUCJOSKIWKI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CC2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one can be achieved through several methods. One common approach involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a t-BuOK/t-BuOH/THF catalytic system at room temperature, resulting in the formation of the desired spirocycles in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-catalyzed dimerization method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-5-oxaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro-connected carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.
Scientific Research Applications
6-Methylidene-5-oxaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Spiro Core
Compounds with halogen or alkyl substituents at position 6 or 4 exhibit distinct reactivity and stability profiles:
Key Observations :
Heteroatom Modifications
Replacement of oxygen with nitrogen or additional heteroatoms alters electronic and biological activity:
Key Observations :
Ring Size and Strain Variations
Enlarging the spiro system or modifying ring sizes impacts strain and stability:
Key Observations :
Functional Group Additions
Methylidene and other unsaturated groups influence conjugation and reactivity:
Biological Activity
6-Methylidene-5-oxaspiro[2.4]heptan-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure with a seven-membered ring fused to a five-membered oxirane. Its molecular formula is , and it has a molecular weight of approximately 140.18 g/mol. The presence of the methylidene group enhances its reactivity, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which may facilitate binding to specific targets within biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that spirocyclic compounds can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest the potential application of this compound in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro experiments revealed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell cycle regulation. Notably, the compound demonstrated:
- Cell Cycle Arrest : Induction of G1 phase arrest in various cancer cell lines.
- Apoptosis Induction : Enhanced apoptosis rates linked to modulation of proteins such as cyclins and cyclin-dependent kinases (CDKs).
This suggests promising avenues for further exploration in cancer therapeutics .
Inflammation Modulation
Emerging evidence indicates that this compound may also modulate inflammatory responses. Similar spirocyclic compounds have been shown to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The ability to reduce inflammation could make this compound valuable in managing conditions such as arthritis or other inflammatory disorders .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound. The results revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Study 2: Anticancer Mechanisms
In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involved the modulation of cyclins and CDKs, suggesting its potential as a novel anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
